4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a compound that belongs to the class of maleimides, which are known for their diverse chemical reactivity and biological activities. This compound is characterized by the presence of an activated double bond and an imide group, making it highly reactive towards various nucleophilic and electrophilic reagents .
Preparation Methods
The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Aza-Michael Reaction: Reacts with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides.
Cycloaddition Reactions: Due to the presence of an activated double bond, it can participate in cycloaddition reactions.
Polymerization and Copolymerization: The compound can undergo polymerization and copolymerization with various unsaturated compounds.
Common reagents used in these reactions include secondary amines, nucleophilic and electrophilic reagents, and various unsaturated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as cyclooxygenase and enzyme kinase. The compound’s biogenic imide group ensures high and diverse biological activities, including selective inhibition of these proteins, which play vital roles in various biological processes .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide include other maleimides and sulfonamides. These compounds share structural similarities but differ in their specific reactivities and biological activities. For example:
Maleimides: Such as N-phenylmaleimide, which also exhibits reactivity towards nucleophilic and electrophilic reagents.
Sulfonamides: Such as sulfanilamide, which is known for its antibacterial properties.
The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide lies in its combination of an activated double bond and an imide group, which confer both high reactivity and diverse biological activities .
Properties
CAS No. |
7300-97-2 |
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Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16) |
InChI Key |
HSHLBWXOVYCHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N |
Origin of Product |
United States |
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